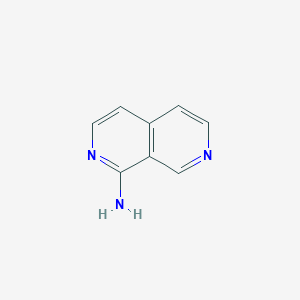

2,7-Naphthyridin-1-amine

Vue d'ensemble

Description

2,7-Naphthyridin-1-amine is a heterocyclic organic compound . It is a part of the naphthyridine family, which has emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which are related to this compound, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

The molecular structure of this compound is based on a naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 145.16 . It has a density of 1.293g/cm3 and a boiling point of 363.672ºC at 760 mmHg . The compound is typically stored at room temperature and is available in powder form .

Applications De Recherche Scientifique

Inhibiteurs de Kinase

L'échafaudage 2,7-naphthyridone, qui comprend la « 2,7-Naphthyridin-1-amine », a été proposé comme une nouvelle structure principale des inhibiteurs de MET . Une série de dérivés de 8-amino-substitués de 2-phényl-2,7-naphthyridin-1(2H)-one a été conçue et synthétisée, conduisant à la découverte d'une nouvelle tête de file des inhibiteurs de kinases c-Kit et VEGFR-2 . Par exemple, le composé 9k a présenté une excellente activité inhibitrice de c-Kit, avec une valeur de CI50 de 8,5 nM .

Propriétés Anticancéreuses

Les dérivés de « this compound » ont montré un potentiel dans le domaine de la recherche sur le cancer. Ils se sont avérés inhiber la croissance des cellules cancéreuses, ce qui en fait un domaine d'étude prometteur pour le développement de nouveaux médicaments anticancéreux .

Applications Pharmaceutiques

Les naphthyridines, qui comprennent la « this compound », sont des blocs de construction omniprésents utilisés pour les produits pharmaceutiques . Elles possèdent un système π conjugué et une rigidité coplanaire, ce qui en fait un bloc de construction très apprécié .

Applications Agrochimiques

Les naphthyridines sont également utilisées dans les produits agrochimiques . Leurs propriétés biologiques ou physiques uniques font d'elles une classe importante de composés hétérocycliques azotés .

Science des Matériaux

Cette classe d'hétérocycles trouve une utilisation comme composants de diodes électroluminescentes, de cellules solaires sensibilisées par des colorants, de capteurs moléculaires ou de systèmes hôte-invité d'auto-assemblage . Leur large applicabilité en science des matériaux a suscité un intérêt considérable pour le développement de méthodes de synthèse .

Synthèse Eco-responsable

Des tentatives ont été faites pour développer des approches plus écologiques, sûres et économiques en atomes pour la synthèse des 1,8-naphthyridines, qui comprennent la « this compound » . Cela fait partie d'une tendance plus large dans la communauté chimique vers la chimie verte et les pratiques durables .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,7-Naphthyridin-1-amine is tubulin , a protein that is crucial for the formation of the mitotic spindle during cell division . The compound interacts with tubulin, inhibiting its ability to polymerize or depolymerize . This interaction disrupts the formation of the mitotic spindle, leading to a cascade of events that trigger apoptosis, or programmed cell death .

Mode of Action

This compound interacts with its target, tubulin, through hydrogen bonding . This interaction inhibits the normal function of tubulin, preventing it from forming a fully operational mitotic spindle . As a result, the cell cannot properly divide, leading to apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitotic pathway . By inhibiting the function of tubulin, the compound disrupts the formation of the mitotic spindle, a structure that is essential for cell division . This disruption triggers a cascade of events, including phosphorylation and caspase-dependent events, that ultimately lead to apoptosis .

Pharmacokinetics

The compound is predicted to havehigh GI absorption and is considered to be BBB permeant . It is also predicted to be a CYP1A2 inhibitor . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of the action of this compound is the induction of apoptosis in cells . By disrupting the formation of the mitotic spindle, the compound prevents cells from dividing properly. This leads to a cascade of events that ultimately result in programmed cell death . This property makes this compound a potential candidate for use as an antitumor agent .

Analyse Biochimique

Biochemical Properties

2,7-Naphthyridin-1-amine plays a significant role in biochemical reactions, particularly in the inhibition of kinases such as c-Kit and VEGFR-2. These kinases are crucial for cell signaling pathways that regulate cell growth, differentiation, and survival. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Cellular Effects

This compound has been shown to exert various effects on different cell types. In cancer cells, it inhibits cell proliferation by blocking the activity of kinases involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival. By inhibiting these pathways, the compound can reduce cell viability and induce cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of target kinases, such as c-Kit and VEGFR-2. This binding inhibits the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell growth and survival. The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as weight loss, liver toxicity, and hematological abnormalities. These findings suggest that there is a threshold dose above which the compound’s toxicity outweighs its therapeutic benefits .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of enzymes such as cytochrome P450, which oxidize the compound, and transferases, which conjugate it with glucuronic acid or sulfate. The metabolites are then excreted through the urine. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its intracellular concentration and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with its target kinases. It can also be found in the nucleus, where it may affect gene expression by modulating the activity of transcription factors. The compound’s subcellular localization is influenced by its chemical properties, such as its lipophilicity and ability to cross cellular membranes .

Propriétés

IUPAC Name |

2,7-naphthyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEZIMBNRWWQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512282 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27225-00-9 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-naphthyridin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

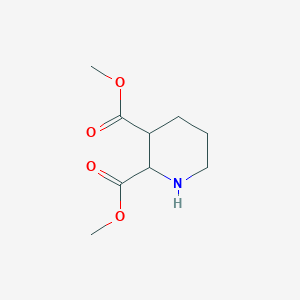

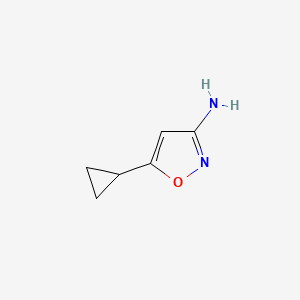

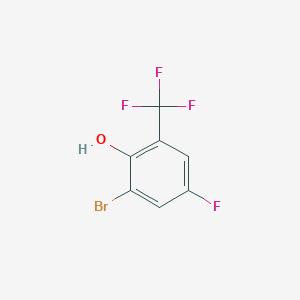

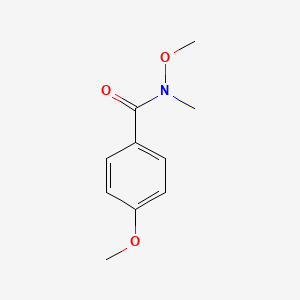

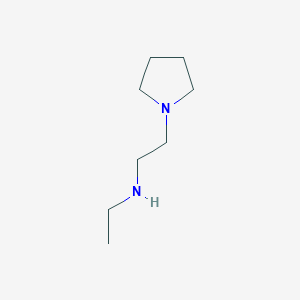

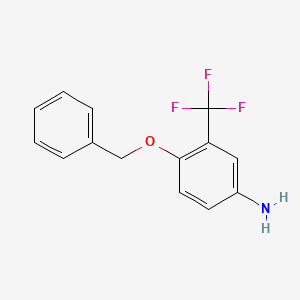

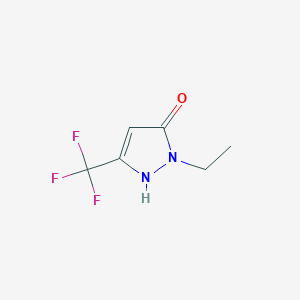

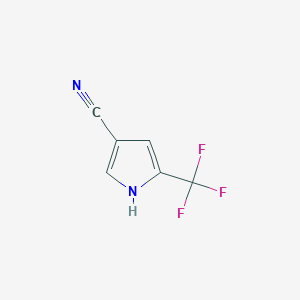

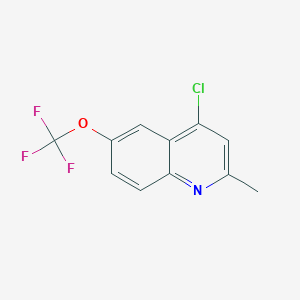

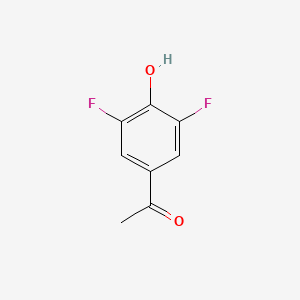

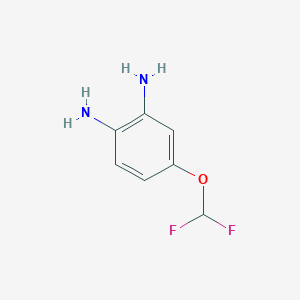

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)